Suc-DL-Phe-DL-Pro-DL-Phe-pNA
Description
Historical Context and Evolution of Synthetic Substrates for Proteases
The use of synthetic substrates to study proteases dates back to the early 20th century. However, the introduction of chromogenic peptide substrates in the early 1970s marked a significant advancement in the field. manufacturingchemist.comnih.gov One of the first widely used chromogenic substrates was Benzoyl-Arginine-p-Nitroanilide (BAPNA), though it had limited selectivity. slideshare.net This initial development spurred the synthesis of a vast array of new peptide substrates with improved specificity and reactivity for various enzymes. slideshare.netkarger.com
Early research focused on designing substrates modeled after the natural cleavage sites of proteases. karger.com This approach, combined with screening large libraries of synthetic peptides, led to the development of highly specific substrates for enzymes involved in coagulation, fibrinolysis, and the complement systems. nih.govpentapharm.com The evolution of these substrates was driven by the need for more sensitive and specific assays for research and clinical applications. nih.gov The development of substrates for enzymes like limulus lysate also enabled the detection of endotoxins, which is crucial for the quality control of medical devices and injectable drugs. nih.gov
The progression from simple amino acid derivatives to more complex peptide sequences allowed for a more nuanced understanding of enzyme-substrate interactions. This evolution was not only crucial for basic research but also paved the way for the development of diagnostic assays for various diseases. nih.gov
Role of Chromogenic Substrates in Advancing Biochemical Research
Chromogenic substrates have significantly impacted biochemical research by providing a straightforward and effective method for studying enzyme kinetics, inhibition, and pathways. scbt.com Their primary advantage lies in the direct and visual detection of enzyme activity, often eliminating the need for more complex techniques like radioactive or fluorescent labeling. scbt.com
Key applications of chromogenic substrates in research include:
Enzyme Assays: They are fundamental in quantifying the activity of purified enzymes and enzymes within complex biological samples. chemimpex.com The rate of color development provides a direct measure of the enzyme's catalytic efficiency. dcfinechemicals.com
Drug Discovery: Chromogenic substrates are extensively used in high-throughput screening to identify and characterize potential enzyme inhibitors. chemimpex.comchemimpex.com By measuring the reduction in color formation in the presence of a test compound, researchers can assess its inhibitory potency.
Diagnostic Tools: These substrates have been incorporated into diagnostic tests for various conditions characterized by abnormal protease activity, such as certain cancers and viral infections. chemimpex.com
Microbiology: In microbiology, they are used in culture media to identify bacterial colonies based on their enzymatic profiles. dcfinechemicals.commanufacturingchemist.com
The ease of use and the ability to automate assays using microtiter plates have made chromogenic substrates a staple in modern research laboratories. nih.gov
Position of Suc-DL-Phe-DL-Pro-DL-Phe-pNA within Contemporary Protease Substrate Design
This compound is a synthetic peptide substrate that holds a specific place in the landscape of modern protease research. Its design, featuring a sequence of D- and L-amino acids, makes it a specialized tool for investigating the stereospecificity of proteases. While many proteases exhibit a strong preference for L-amino acids, some can cleave substrates containing D-amino acids, and this substrate is designed to probe such activities.
The peptide sequence Phe-Pro-Phe is a known recognition motif for certain proteases, including chymotrypsin (B1334515) and some cathepsins. medchemexpress.commedchemexpress.com The succinyl (Suc) group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases, while the p-nitroanilide (pNA) group at the C-terminus serves as the chromogenic reporter. chromogenicsubstrates.com Upon cleavage of the peptide bond adjacent to the pNA moiety by the target protease, the colorless substrate releases the yellow p-nitroaniline, which can be measured spectrophotometrically at around 405 nm. chromogenicsubstrates.comchromogenicsubstrates.com
While substrates like Suc-Ala-Ala-Pro-Phe-pNA are widely used for assaying chymotrypsin and other proteases, the inclusion of D-amino acids in this compound suggests its utility in more specialized research contexts. sigmaaldrich.comsigmaaldrich.com This could include studies on microbial proteases, which are known to sometimes have broader stereospecificity, or in the characterization of novel enzymes.
Interactive Data Table: Properties of Related Chromogenic Substrates
| Substrate Name | Target Enzyme(s) | Cleavage Product |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Cathepsin G, Subtilisin | p-nitroaniline |
| MeO-Suc-Arg-Pro-Tyr-pNA | Chymotrypsin, Prostate-Specific Antigen (PSA) | p-nitroaniline |
| Suc-Leu-Leu-Val-Tyr-pNA | Chymotrypsin-like proteases | p-nitroaniline |
| Suc-Val-Pro-Phe-pNA | Cathepsin G | p-nitroaniline |
This table highlights the specificity of different peptide sequences for various proteases, all utilizing the same p-nitroanilide chromophore for detection. The unique DL-amino acid composition of this compound distinguishes it from these more common L-amino acid-containing substrates.
Properties
IUPAC Name |
4-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQJAQQADKISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Design Rationale of Suc Dl Phe Dl Pro Dl Phe Pna
Strategic Selection of the Tripeptide Sequence: DL-Phe-DL-Pro-DL-Phe
The core of the substrate is the tripeptide sequence DL-Phe-DL-Pro-DL-Phe. The choice of these amino acids, and particularly their stereochemistry, is a critical determinant of the substrate's interaction with target proteases.
The incorporation of both D- and L-amino acids (a DL-mixture) is a key design feature. Natural proteins are composed almost exclusively of L-amino acids, and consequently, proteases have evolved to be highly stereospecific, preferentially recognizing and cleaving peptide bonds between L-amino acids. nih.gov The introduction of D-amino acids into a peptide sequence generally confers significant resistance to proteolytic degradation. nih.govmdpi.comnih.gov This is because the D-enantiomer does not fit correctly into the active site of most proteases, which are chiral environments optimized for L-substrates. nih.gov
In the context of Suc-DL-Phe-DL-Pro-DL-Phe-pNA, the alternating DL-configuration is likely intended to create a substrate with enhanced stability in biological systems where multiple proteases may be present. frontiersin.org This increased stability ensures that the substrate is primarily cleaved by the specific protease under investigation, rather than being non-specifically degraded by other endogenous proteases. nih.gov Some enzymes, however, do exhibit specificity for D-amino acids or can be engineered to do so. For example, certain bacterial enzymes, like D-aminoacyl-tRNA deacylase, are specifically involved in D-amino acid metabolism. frontiersin.org Furthermore, studies have shown that some proteases can tolerate or even prefer D-amino acids at certain positions within the substrate. biorxiv.org The design of a substrate with a DL-sequence can therefore be used to probe the stereospecificity of a protease or to create highly selective and resistant tools for specific enzyme assays.
The selection of Phenylalanine (Phe) and Proline (Pro) is based on their unique structural properties and their roles in protease recognition motifs.
Phenylalanine (Phe) is a large, hydrophobic amino acid. Its aromatic side chain is a common feature in the recognition sequences of many proteases, particularly chymotrypsin-like serine proteases, which have a hydrophobic S1 binding pocket that accommodates such residues at the P1 position (the amino acid N-terminal to the scissile bond). nih.govacs.org The presence of Phe at both the P1 (the second Phe) and P3 positions (the first Phe) suggests that this substrate is designed to target proteases that have a preference for hydrophobic residues at these sites.
Proline (Pro) is unique among the proteinogenic amino acids due to its cyclic side chain, which is bonded to both the α-carbon and the nitrogen of the peptide backbone. This structure imposes significant conformational restrictions on the peptide chain, inducing a "kink" or turn. iris-biotech.de This conformational rigidity can be a crucial element in substrate design, as it can help to present the peptide in a specific conformation that is favored by the target enzyme's active site. embopress.org Proline is a preferred residue at the P1 position for dipeptidyl peptidase-4 (DPP4) and at the P2 position for other proteases like honeydew melon protease D. embopress.orgnih.gov The presence of D-Proline in the sequence not only contributes to proteolytic resistance but may also serve as a blocking group in certain assay designs. iris-biotech.de
Implications of DL-Amino Acid Incorporation in Substrate Design and Enzyme Stereospecificity
Functional Significance of the N-Terminal Succinyl (Suc) Modification
The N-terminus of the peptide is blocked with a succinyl group. This modification serves several important purposes. Primarily, N-terminal acylation, including succinylation, protects the peptide from degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the free N-terminus of proteins and peptides. This protection ensures the integrity of the substrate, allowing for the specific investigation of endopeptidases that cleave internal peptide bonds.
Principles and Advantages of p-Nitroaniline (pNA) as a Chromogenic Reporter Group
The C-terminus of the peptide is conjugated to p-Nitroaniline (pNA). This molecule functions as a chromogenic reporter group, enabling the continuous monitoring of enzyme activity. In its peptide-bound form, pNA is colorless. However, upon enzymatic cleavage of the amide bond between the C-terminal phenylalanine and the pNA molecule, free pNA is released. This free pNA has a distinct yellow color in solution and a strong absorbance at a specific wavelength (typically 405-410 nm). sigmaaldrich.com
The rate of pNA release, which can be measured spectrophotometrically, is directly proportional to the rate of substrate hydrolysis and thus to the activity of the protease. This provides a simple, continuous, and quantitative method for assaying enzyme kinetics. pNA-based substrates are widely used due to their ease of synthesis, cost-effectiveness, and the straightforward nature of the colorimetric assay. sigmaaldrich.com
Comparative Analysis with Other Chromogenic and Fluorogenic Protease Substrates in Research Contexts
This compound belongs to the broad class of synthetic protease substrates, which can be categorized as either chromogenic or fluorogenic.
Chromogenic substrates , like those utilizing p-nitroaniline (pNA), are valued for their simplicity and cost-effectiveness. The assays are performed using standard spectrophotometers and are generally robust. However, they can sometimes suffer from lower sensitivity compared to fluorogenic substrates and may be subject to interference from colored compounds in the sample.
Fluorogenic substrates represent a more sensitive alternative. These substrates typically employ a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or rhodamine 110, which is quenched when attached to the peptide. nih.gov Upon cleavage, the fluorophore is released, resulting in a significant increase in fluorescence that can be detected with a fluorometer. Fluorogenic assays often offer a much lower limit of detection than chromogenic assays, making them suitable for measuring very low enzyme activities or for use in high-throughput screening applications. nih.gov However, fluorogenic substrates can be more expensive and susceptible to interference from fluorescent compounds and light scattering. The choice between a chromogenic and a fluorogenic substrate often depends on the specific requirements of the experiment, including the expected enzyme concentration, the sample matrix, and the available instrumentation. nih.gov
| Feature | Chromogenic Substrates (e.g., pNA-based) | Fluorogenic Substrates (e.g., AMC, Rhodamine-based) |
| Detection Principle | Change in absorbance (color) | Change in fluorescence |
| Sensitivity | Generally lower | Generally higher |
| Instrumentation | Spectrophotometer | Fluorometer |
| Cost | Lower | Higher |
| Interference | Colored compounds, turbidity | Fluorescent compounds, light scattering, quenching |
| Typical Reporter | p-Nitroaniline (pNA) | 7-Amino-4-methylcoumarin (AMC), Rhodamine 110 |
Advanced Synthetic Strategies and Methodological Considerations for Suc Dl Phe Dl Pro Dl Phe Pna
Solid-Phase Peptide Synthesis (SPPS) Protocols for pNA-Conjugated Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides by sequentially adding amino acids to a growing chain anchored to a solid resin support. jpt.comasm.org This method is particularly advantageous for its efficiency and the ability to automate the process. jpt.com However, the synthesis of p-nitroanilide (pNA) conjugated peptides, such as Suc-DL-Phe-DL-Pro-DL-Phe-pNA, introduces specific complexities that necessitate specialized protocols. nih.govresearchgate.netrsc.org
The primary challenge in synthesizing peptide-pNA conjugates lies in the low nucleophilicity of the amino group of p-nitroaniline, which is deactivated by the electron-withdrawing nitro group. nih.govbeilstein-journals.org This makes direct coupling using standard methods less effective. nih.govbeilstein-journals.org
The success of SPPS hinges on the efficiency of two key iterative steps: coupling and deprotection. rsc.org For pNA-conjugated peptides, optimization of these steps is critical to ensure high yield and purity.
Coupling Strategies:
Standard coupling reagents used in SPPS include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). medsci.orgresearchgate.net However, due to the poor reactivity of pNA, more potent activation methods or alternative strategies are often required. nih.gov
One effective approach involves the use of novel resin supports where a pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), is pre-conjugated to the resin. nih.gov This circumvents the difficult direct coupling of the peptide to pNA. Another strategy employs an aryl hydrazine (B178648) resin, where the peptide is assembled and then cleaved from the resin via mild oxidation to form a highly reactive acyl diazene, which efficiently reacts with the weakly nucleophilic pNA. osti.govresearchgate.net
The choice of coupling agent and additives is also crucial. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can help to suppress side reactions and improve coupling efficiency. researchgate.net For instance, in microwave-assisted SPPS, adding HOBt to the deprotection solution can mitigate aspartimide formation. researchgate.netnih.gov
Deprotection Strategies:
The most common protecting group for the α-amino group in SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base, typically piperidine (B6355638) in dimethylformamide (DMF). asm.orgnih.gov The conditions for Fmoc deprotection must be carefully controlled to prevent side reactions. For example, prolonged exposure to piperidine can lead to the formation of piperidide adducts. nih.gov Alternative deprotection reagents like pyrrolidine (B122466) have shown more efficient deprotection behavior in some cases. medsci.org
A key challenge is the potential for racemization and other side reactions under the basic conditions of Fmoc removal or the acidic conditions used for final cleavage from the resin. nih.govrsc.org The development of milder deprotection strategies, such as using a thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group, offers a way to minimize these side reactions. nih.gov
Table 1: Comparison of Coupling Reagents in SPPS
| Coupling Reagent | Advantages | Disadvantages |
|---|---|---|
| DCC/HOBt | Cost-effective | Formation of insoluble dicyclohexylurea (DCU) byproduct, potential for racemization. |
| HBTU/HATU | High coupling efficiency, fast reaction times. | Higher cost, potential for side reactions if not used correctly. |
| PyBOP | Effective for sterically hindered couplings. | Higher cost. |
The inclusion of DL-amino acids, a mixture of D and L enantiomers, in this compound adds another layer of complexity to the synthesis. While SPPS is well-established for L-amino acids, the incorporation of D-amino acids requires specific considerations. mdpi.com
The primary challenge associated with incorporating both D and L amino acids is controlling and preventing racemization, which is the conversion of one enantiomer into the other. nih.govnih.gov Racemization can occur at several stages of SPPS, particularly during the activation of the carboxylic acid group for coupling and during the basic deprotection step. nih.govrsc.org This is especially problematic for amino acids like cysteine and histidine. nih.gov
Strategies to Mitigate Racemization:
Choice of Coupling Reagents: The use of coupling reagents that minimize the formation of highly reactive, racemization-prone intermediates is crucial. Additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) can suppress racemization by forming less reactive active esters. researchgate.net
Temperature Control: In microwave-enhanced SPPS, lowering the coupling temperature can significantly limit the racemization of sensitive amino acids. nih.gov
Protecting Groups: The development of novel protecting groups, such as the DNPBS group, which can be removed under nearly neutral conditions, offers a promising way to suppress racemization. nih.gov
Use of Hindered Bases: Employing a hindered amine base, like collidine, during the coupling reaction can also minimize the formation of the D-enantiomer. nih.gov
Careful Selection of Synthesis Strategy: For peptides containing DL-amino acids, it is often more practical to synthesize the separate D- and L-peptide chains and then mix them, rather than attempting to incorporate a racemic mixture directly during synthesis, which can lead to a complex mixture of diastereomers that are difficult to separate. However, for a substrate like this compound, which is likely used as a mixture, direct incorporation of racemic amino acids may be the intended approach.
Optimized Coupling and Deprotection Strategies in Synthesis
Solution-Phase Synthetic Approaches and Their Theoretical Underpinnings
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis (SPS) remains a viable and sometimes preferred alternative, especially for large-scale production or for peptides that are difficult to synthesize on a solid support. nih.govnih.gov In SPS, the peptide is synthesized in solution, and the intermediate products are purified at each step. nih.gov
The theoretical basis of SPS lies in the controlled formation of peptide bonds between protected amino acid derivatives in a suitable solvent. The key steps involve the activation of the carboxyl group of one amino acid and its subsequent reaction with the amino group of another.
For a complex molecule like this compound, a solution-phase approach would likely involve a fragment condensation strategy. nih.gov In this approach, smaller peptide fragments are synthesized and purified separately and then coupled together to form the final peptide. This can help to overcome the solubility issues and side reactions that can plague the synthesis of longer peptides. tandfonline.com
A significant advantage of SPS is that intermediates can be purified after each step, leading to a potentially purer final product. nih.gov However, SPS is generally more labor-intensive and time-consuming than SPPS. nih.gov The synthesis of pNA-conjugated peptides in solution presents the same challenge of the low nucleophilicity of p-nitroaniline as in SPPS. beilstein-journals.org To address this, specialized coupling methods, such as using phosphorus trichloride (B1173362) or a selenocarboxylate/azide amidation reaction, have been developed to improve the acylation yield. beilstein-journals.org
Analytical Methodologies for Confirming Structural Integrity and Purity in Research Applications
Ensuring the structural integrity and purity of a synthetic peptide like this compound is paramount for its use in research applications. A variety of analytical techniques are employed to characterize the final product and identify any impurities. jpt.comijsra.net
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of a synthetic peptide. jpt.commtoz-biolabs.comnih.gov Reversed-phase HPLC (RP-HPLC) separates the peptide from impurities based on hydrophobicity. nih.gov The purity is typically assessed by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. jpt.com Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for this purpose. High-resolution mass spectrometry (HR-MS) can provide even more precise mass determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about the peptide, including the sequence of amino acids and the presence of specific structural features. ijsra.net
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide, confirming that the correct amino acids are present in the correct ratios.
Enantiomeric Purity Analysis: For peptides containing DL-amino acids, it is important to determine the enantiomeric purity of the final product. This can be achieved using chiral chromatography or by derivatizing the amino acids after hydrolysis and analyzing them by gas chromatography-mass spectrometry (GC-MS).
Table 2: Analytical Techniques for Peptide Characterization
| Analytical Technique | Information Provided |
|---|---|
| RP-HPLC | Purity assessment, separation of impurities. mtoz-biolabs.comnih.gov |
| Mass Spectrometry | Molecular weight confirmation, identity verification. jpt.com |
| NMR Spectroscopy | Detailed structural information, sequence confirmation. ijsra.net |
| Amino Acid Analysis | Amino acid composition and ratio. |
| GC-MS | Enantiomeric purity. |
Challenges in the Synthesis of Complex Chromogenic Peptide Substrates and Potential Methodological Solutions
The synthesis of complex chromogenic peptide substrates like this compound is fraught with challenges that require careful consideration and innovative solutions. mdpi.commblintl.com
Key Challenges:
Low Nucleophilicity of the Chromophore: As previously discussed, the electron-withdrawing nature of the nitro group in p-nitroaniline makes its amino group a poor nucleophile, complicating the final coupling step. nih.govbeilstein-journals.org
Solubility Issues: The peptide chain, particularly if it contains hydrophobic residues, can aggregate during synthesis, leading to incomplete reactions and low yields. mblintl.com The p-nitroanilide intermediate itself can also have poor solubility. nih.gov
Side Reactions: A variety of side reactions can occur during SPPS, including racemization, aspartimide formation, and the formation of deletion or truncated peptides. nih.govrsc.orgmblintl.com
Purification: The presence of closely related impurities, such as diastereomers resulting from racemization, can make the purification of the final product challenging. mblintl.com
Potential Methodological Solutions:
Novel Resin Chemistries: The use of pre-loaded resins with pNA analogs or the development of novel linkers, such as the aryl hydrazine linker, can overcome the challenge of coupling to the chromophore. nih.govosti.govresearchgate.net
Optimized Synthesis Conditions: Careful optimization of coupling reagents, solvents, temperature, and reaction times can help to minimize side reactions and improve yields. mblintl.com The use of microwave-assisted synthesis can accelerate reaction times and improve efficiency, but requires careful control to prevent side reactions. nih.govmedsci.org
Backbone Protection: The use of temporary backbone protecting groups can help to disrupt interchain hydrogen bonding and prevent aggregation of the growing peptide chain. rsc.org
Advanced Purification Techniques: The use of high-resolution preparative HPLC and other advanced chromatographic techniques is essential for obtaining a highly pure final product. nih.gov
Enzymatic Synthesis: In some cases, enzymatic methods can be used for the synthesis of peptide-pNA substrates, which can offer high specificity and avoid racemization. beilstein-journals.org
By carefully selecting the appropriate synthetic strategy and employing a combination of these methodological solutions, it is possible to successfully synthesize complex chromogenic peptide substrates like this compound with high purity and in good yield, enabling their use in a wide range of research applications.
Enzymatic Kinetics and Mechanistic Studies Utilizing Suc Dl Phe Dl Pro Dl Phe Pna
Elucidation of Enzyme-Substrate Binding Mechanisms (Pre-steady-state and Steady-state Kinetics)
The interaction between an enzyme and its substrate is a dynamic process that can be dissected into several stages. Kinetic studies using substrates like Suc-DL-Phe-DL-Pro-DL-Phe-pNA allow researchers to investigate these stages, including the initial binding event and the subsequent catalytic steps. These investigations are often categorized into pre-steady-state and steady-state kinetics.
Determination of Kinetic Parameters (K_m, V_max, k_cat) for Protease Hydrolysis
The hydrolysis of this compound by proteases can be quantitatively described by the Michaelis-Menten kinetic model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The key parameters derived from this model are:
K_m (Michaelis constant): This represents the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max). It is often used as a measure of the enzyme's apparent affinity for the substrate; a lower K_m value generally indicates a higher affinity.
V_max (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. V_max is directly proportional to the enzyme concentration.
k_cat (catalytic constant or turnover number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency. The relationship is given by V_max = k_cat * [E]t, where [E]t is the total enzyme concentration.
Methodologies for Accurate Kinetic Parameter Derivation
Accurate determination of K_m, V_max, and k_cat is fundamental to characterizing an enzyme's activity. The most common approach involves measuring the initial rate of hydrolysis of this compound at a range of substrate concentrations. mdpi.com The release of p-nitroaniline is monitored spectrophotometrically at 405 nm, and the initial velocity (ΔA/min) is calculated from the linear portion of the reaction progress curve. tandfonline.com
The resulting data of initial velocity versus substrate concentration are then fitted to the Michaelis-Menten equation using non-linear regression analysis, which is considered the most accurate method for determining K_m and V_max. core.ac.uk Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, can be used. However, these methods can be prone to errors, particularly the Lineweaver-Burk plot, which can give undue weight to data points at low substrate concentrations.
For instance, in a study of a protease from Bacillus cereus, kinetic parameters were determined for various p-nitroanilide substrates, including N-Succinyl-Ala-Ala-Pro-Phe-pNA, by fitting the data to the Michaelis-Menten equation using non-linear regression. core.ac.uk Similarly, the kinetic parameters for porcine and human plasmin were determined using a chromogenic substrate and the Edman degradation method. scielo.org.co
Below is an example of a data table that could be generated from such an experiment:
| Substrate Concentration (mM) | Initial Velocity (µM/min) |
| 0.05 | 10.2 |
| 0.1 | 18.5 |
| 0.2 | 30.1 |
| 0.4 | 45.3 |
| 0.8 | 60.7 |
| 1.6 | 75.9 |
| 3.2 | 88.1 |
This is a hypothetical data table for illustrative purposes.
Influence of Reaction Conditions on Enzymatic Activity (pH, temperature, ionic strength in relation to kinetics)
The kinetic parameters of an enzymatic reaction are highly dependent on the reaction conditions. Therefore, it is crucial to control and optimize these conditions when studying enzyme kinetics.
pH: The pH of the reaction medium can significantly affect the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. This can influence both substrate binding (K_m) and catalytic activity (k_cat). acs.org Most enzymes exhibit a characteristic optimal pH at which their activity is maximal. For example, the optimal pH for a protease from Xenorhabdus nematophila was determined to be 7.0 by measuring the hydrolysis of a pNA substrate. nih.gov Determining the pH-dependence of k_cat and K_m can provide valuable information about the pKa values of the catalytic residues involved in the reaction. acs.org
Temperature: Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. As the temperature increases, the reaction rate generally increases until an optimal temperature is reached. researchgate.net Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. nih.gov The temperature optimum for a protease can be determined by assaying its activity at various temperatures. jmb.or.krresearchgate.net For example, a study on a protease from Thermoactinomyces sp. E79 found an optimal temperature of 70°C for its activity against a pNA substrate. jmb.or.kr
Ionic Strength: The ionic strength of the buffer can also influence enzymatic activity by affecting the interactions between charged residues on the enzyme's surface and by altering the solubility of the enzyme and substrate. While the effect is often less pronounced than that of pH and temperature, it can still be significant for some enzymes. The kinetic parameters for chromogenic substrates are typically determined at an optimal ionic strength. tandfonline.com
Application in the Analysis of Protease Inhibition Mechanisms
This compound is an invaluable tool for studying the mechanisms of protease inhibitors. By monitoring the hydrolysis of this substrate in the presence of an inhibitor, researchers can determine the type of inhibition and quantify the inhibitor's potency.
Characterization of Inhibitor Types (Competitive, Non-competitive, Uncompetitive)
There are three main types of reversible enzyme inhibition, each with a distinct mechanism and effect on the enzyme's kinetic parameters:
Competitive Inhibition: In this type of inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. jackwestin.com The inhibitor is often structurally similar to the substrate. Competitive inhibition increases the apparent K_m of the enzyme but does not affect V_max. knyamed.com This is because at high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site.
Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. jackwestin.com This binding alters the conformation of the enzyme, reducing its catalytic efficiency. A non-competitive inhibitor decreases V_max but does not affect K_m. knyamed.com The inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. nih.gov
Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. byjus.com This type of inhibition is more common in multi-substrate reactions. Uncompetitive inhibition decreases both V_max and K_m, typically by the same factor.
The type of inhibition can be determined by performing kinetic experiments at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots or other graphical methods.
Quantification of Inhibitor Potency (K_i, IC_50) through Substrate Hydrolysis Monitoring
The potency of an enzyme inhibitor is typically quantified by two key parameters:
K_i (Inhibition Constant): This is the dissociation constant for the binding of the inhibitor to the enzyme. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower K_i value indicates a more potent inhibitor. The K_i can be determined from the kinetic data obtained in the presence of the inhibitor.
IC_50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. pnas.org While IC_50 is a commonly used measure of inhibitor potency, it is dependent on the substrate concentration and the K_m of the substrate. Therefore, K_i is generally considered a more fundamental and accurate measure of inhibitor potency.
The hydrolysis of this compound provides a straightforward method for determining K_i and IC_50 values. By measuring the rate of p-nitroaniline release at a fixed substrate concentration in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated. From this curve, the IC_50 value can be determined. pnas.org With further kinetic analysis at different substrate concentrations, the K_i value and the type of inhibition can be elucidated.
For example, a study on the inhibition of an intracellular subtilisin protease used a chromogenic substrate to determine the IC_50 of a peptide inhibitor. pnas.org Similarly, the inhibitory effects of various compounds on proteases can be evaluated by measuring the hydrolysis of substrates like Suc-Ala-Ala-Pro-Phe-pNA. medchemexpress.com
Below is a hypothetical data table illustrating the determination of an IC_50 value:
| Inhibitor Concentration (nM) | % Inhibition |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 48 |
| 100 | 85 |
| 1000 | 98 |
This is a hypothetical data table for illustrative purposes.
Spectrophotometric Detection Principles and Assay Optimization for pNA Release
The utility of this compound as a substrate in enzyme kinetics is centered on the spectrophotometric detection of p-nitroaniline (pNA), a chromogenic product released upon enzymatic cleavage. sigmaaldrich.comnih.gov This method provides a straightforward and continuous way to monitor the rate of an enzymatic reaction. researchgate.netpatsnap.com The underlying principle is the distinct difference in light absorption properties between the intact peptide substrate and the liberated pNA molecule. diapharma.com While the substrate itself is colorless, the enzymatic hydrolysis of the amide bond linking the peptide to the pNA group releases the yellow-colored p-nitroaniline. rsc.org
Free pNA exhibits a strong absorbance at a specific wavelength, which allows for its quantification. nih.gov Measurements are commonly performed at 405 nm or 410 nm. sigmaaldrich.comdiapharma.comredalyc.org This is a strategic choice to minimize interference from the unhydrolyzed substrate, whose absorbance maximum is at a lower wavelength (around 315 nm). sigmaaldrich.com The rate of the reaction is determined by monitoring the increase in absorbance at 405 or 410 nm over time. redalyc.orgcarleton.edu The intensity of the yellow color is directly proportional to the concentration of released pNA, which in turn reflects the enzyme's catalytic activity. rsc.org
The relationship between absorbance and concentration is defined by the Beer-Lambert Law (A = εbc), where 'A' is absorbance, 'ε' is the molar extinction coefficient of pNA, 'b' is the path length of the light, and 'c' is the concentration of pNA. carleton.edu The molar extinction coefficient (ε) for pNA is a known constant under specific conditions; at 410 nm, it is widely cited as 8,800 M⁻¹cm⁻¹. redalyc.orgsigmaaldrich.comnih.govtechconnect.orgnih.gov This law allows for the direct conversion of the measured rate of absorbance change into the rate of product formation, providing a quantitative measure of enzyme velocity. carleton.edu
For accurate and reproducible results, optimization of the assay conditions is paramount. Key parameters that require careful control include:
pH: The enzyme's activity is highly dependent on the pH of the reaction buffer. Chymotrypsin (B1334515) and similar proteases that cleave this type of substrate typically exhibit optimal activity in a neutral to alkaline pH range, often between pH 7.0 and 9.0. scielo.brtandfonline.comresearchgate.net The pH can affect the ionization state of critical amino acid residues in the enzyme's active site. nih.govtandfonline.com
Temperature: Enzymatic reactions are sensitive to temperature. An increase of just 1°C can increase the reaction velocity by 2.5-7.5%. diapharma.com Therefore, assays must be conducted at a constant, controlled temperature (e.g., 25°C, 30°C, or 37°C) to ensure consistent and comparable results. scielo.brdiapharma.comasm.org
Substrate Concentration: To determine key kinetic parameters like Km (Michaelis constant) and Vmax (maximum velocity), a range of substrate concentrations is typically used. patsnap.com For routine assays, a substrate concentration of at least twice the Km is often recommended to ensure the reaction rate is proportional to the enzyme concentration and not limited by substrate availability. diapharma.com
Enzyme Concentration: The concentration of the enzyme should be chosen to ensure the initial rate of the reaction remains linear for a sufficient duration. tandfonline.com This allows for the accurate determination of the initial velocity (V₀), a critical parameter in enzyme kinetics. carleton.edu
Table 1: Standard Curve Data for p-Nitroaniline (pNA)
This table illustrates the data used to create a standard curve, demonstrating the linear relationship between known concentrations of pNA and their corresponding absorbance values at 410 nm. This is essential for converting absorbance readings from an enzymatic assay into the concentration of product formed.
| pNA Concentration (µM) | Absorbance at 410 nm (A.U.) |
| 0 | 0.000 |
| 12.5 | 0.110 |
| 25 | 0.220 |
| 50 | 0.440 |
| 100 | 0.880 |
| 150 | 1.320 |
Data is representative and calculated using the Beer-Lambert law with a molar extinction coefficient (ε) of 8,800 M⁻¹cm⁻¹ and a path length of 1 cm.
Table 2: Influence of pH on Relative Chymotrypsin-like Activity
This table shows representative data on how pH affects the activity of a chymotrypsin-like enzyme using a pNA-based substrate. The activity is expressed as a percentage of the maximum activity observed under the tested conditions, highlighting the optimal pH range for the enzyme.
| pH | Relative Activity (%) |
| 6.0 | 55 |
| 7.0 | 92 |
| 8.0 | 100 |
| 9.0 | 88 |
| 10.0 | 65 |
| 11.0 | 40 |
Data is representative based on typical pH profiles for chymotrypsin and similar serine proteases. scielo.brtandfonline.comresearchgate.net
By carefully optimizing these conditions and applying the principles of spectrophotometry, this compound serves as a robust tool for detailed investigations into the kinetics and mechanisms of proteolytic enzymes.
Comprehensive Protease Specificity Profiling and Subsite Mapping with Suc Dl Phe Dl Pro Dl Phe Pna
Methodologies for Determining Protease Cleavage Preferences (P and P' Sites)
Determining the cleavage preferences of proteases is fundamental to understanding their biological function. nih.gov Methodologies to map these specificities often focus on the interactions between the amino acid residues of a substrate and the corresponding binding pockets (subsites) of the enzyme's active site. The substrate residues are designated P4, P3, P2, P1, P1', P2', P3', etc., extending from the scissile bond, which is the peptide bond that is cleaved. umn.edu The corresponding binding sites on the protease are labeled S4 through S'4. umn.edu
Several techniques are employed to elucidate these preferences:
Chromogenic and Fluorogenic Substrates: Simple synthetic substrates, like Suc-DL-Phe-DL-Pro-DL-Phe-pNA, are widely used. nih.govscbt.com By systematically varying the amino acid sequence, researchers can determine which residues are preferred at each subsite. The pNA group allows for a continuous and straightforward kinetic assay. nih.govplos.org For the substrate this compound, the peptide portion occupies the non-prime side (P sites) of the active site.
Proteomic Identification of Cleavage Sites (PICS): This powerful method uses complex, proteome-derived peptide libraries. plos.org A protease is incubated with the library, and the resulting cleaved peptides are identified using mass spectrometry, revealing preferences at both the P (non-prime) and P' (prime) sites simultaneously. plos.orgembopress.org This approach has been successfully used to determine the consensus cleavage motifs for entire protease families, such as the Type II transmembrane serine proteases (TTSPs). plos.org
Positional Scanning Synthetic Combinatorial Libraries (PS-SCL): These libraries consist of mixtures of peptides where one position is fixed with a specific amino acid, while all other positions are randomized. nih.gov By testing the protease against a series of these libraries, a comprehensive profile of the preferred amino acid at each subsite can be generated. This method has been instrumental in defining the specificities of numerous cysteine proteases. nih.gov
| Substrate Position | Corresponding Amino Acid in this compound | Protease Subsite Interaction |
|---|---|---|
| P4 | Suc (Succinyl group) | S4 |
| P3 | DL-Phenylalanine | S3 |
| P2 | DL-Proline | S2 |
| P1 | DL-Phenylalanine | S1 |
| Leaving Group | p-Nitroanilide (pNA) | S' Sites (not probed by this part of the substrate) |
Utilization of this compound in High-Throughput Screening for Novel Protease Activities
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme characterization, enabling the rapid testing of thousands of compounds or samples. plos.orgresearchgate.net Chromogenic substrates like this compound are well-suited for HTS formats due to the simple, color-based readout that can be measured using plate readers. chemimpex.comscbt.com
The utilization of this substrate in HTS can be directed toward several goals:
Discovery of Novel Protease Inhibitors: Large chemical libraries can be screened for compounds that inhibit the cleavage of this compound by a target protease. mdpi.comusda.gov A reduction in the rate of pNA release indicates potential inhibitory activity. This approach is a primary method for identifying lead compounds in drug development campaigns against proteases from viruses or bacteria. mdpi.com
Identification of Novel Proteases: Environmental or biological samples can be screened for previously uncharacterized proteolytic activities. The unique DL-amino acid configuration of the substrate makes it particularly useful for finding enzymes with unusual stereospecificity, which are of great interest in biotechnology.
Enzyme Engineering: HTS is essential for screening large libraries of enzyme variants to evolve biocatalysts with improved properties, such as enhanced stability or altered substrate specificity. nih.gov A substrate like this compound could be used to screen for mutant proteases that have gained the ability to cleave peptides containing D-amino acids.
| HTS Application | Principle | Role of this compound | Example Goal |
|---|---|---|---|
| Inhibitor Screening | A target protease, the substrate, and a test compound are combined in each well of a microtiter plate. | Acts as the reporter substrate. Inhibition is detected by a decrease in color formation. mdpi.com | Identify new drugs for infectious diseases by targeting viral or bacterial proteases. usda.gov |
| Novel Enzyme Discovery | Samples (e.g., from microbial cultures) are added to wells containing the substrate. | Acts as a probe for specific enzymatic activity. Color development indicates the presence of a protease capable of cleaving the substrate. | Discover new enzymes from extremophiles with unique properties for industrial applications. |
| Directed Evolution | A library of protease variants is expressed by microbial colonies arrayed on plates or in liquid culture. | The substrate is used to assay the activity of each variant. Increased color formation highlights improved mutants. nih.gov | Engineer a protease to be more stable or to have a different specificity profile. |
Insights into Enzyme Active Site Topology and Recognition Elements
The interaction of a substrate with a protease's active site provides critical information about the enzyme's structure and function. Using substrates with defined chemical structures, like this compound, allows researchers to map the topology of the active site and identify key recognition elements. hzdr.denih.gov
The structure of this compound is designed to probe several key features of a protease active site:
S1 Subsite Specificity: The S1 pocket is often a primary determinant of protease specificity. nih.gov The presence of a P1 Phenylalanine residue in the substrate makes it a potential tool for studying chymotrypsin-like proteases, which typically have a deep, hydrophobic S1 pocket that accommodates large aromatic or aliphatic residues. nih.gov
S2 and S3 Subsite Probing: The P2 Proline and P3 Phenylalanine residues probe the steric and chemical nature of the S2 and S3 subsites, respectively. The rigidity of the Proline residue at P2 can be a strong determinant for or against cleavage by certain enzymes.
Stereochemical Preference: The most distinctive feature of this substrate is its DL-amino acid configuration. Most proteases are highly stereospecific for L-amino acids. jpt.com An enzyme's ability to cleave this substrate would indicate an unusual active site topology capable of accommodating a non-standard peptide backbone and D-amino acid side chains, a trait found in some specialized bacterial enzymes. asm.org The preference of thrombin for D-enantiomers of aromatic residues at the P3 position is a well-documented example of stereochemical influence on substrate recognition. ashpublications.org
| Substrate Feature | Active Site Element Probed | Potential Insight Gained |
|---|---|---|
| P1-Phenylalanine | S1 Subsite Pocket | Tests for preference for large, hydrophobic residues, characteristic of chymotrypsin-like enzymes. nih.gov |
| P2-Proline | S2 Subsite Pocket | Examines tolerance for conformationally restricted residues. |
| P3-Phenylalanine | S3 Subsite Pocket | Investigates preference for large, hydrophobic residues distal to the cleavage site. |
| DL-Configuration | Overall Active Site Cleft and Stereospecificity | Identifies enzymes with unusual tolerance for D-amino acids, suggesting unique structural features. ashpublications.orgnih.gov |
Comparative Specificity Analysis with Diverse Protease Classes (e.g., serine, cysteine, aspartic proteases)
The major classes of proteases—serine, cysteine, and aspartic—exhibit distinct substrate specificities dictated by the architecture of their active sites. oup.com A substrate like this compound can be used as a diagnostic tool to perform comparative analyses and differentiate between these classes based on their ability to hydrolyze its unique structure.
Serine Proteases: This class is highly diverse. Trypsin-like enzymes prefer basic residues (Arg, Lys) at P1 and would not be expected to cleave this substrate efficiently. plos.org In contrast, chymotrypsin-like enzymes, which favor large hydrophobic P1 residues, are potential candidates for cleavage. nih.gov However, the DL-configuration at P1 and the P2-Proline may still hinder activity depending on the specific enzyme. For example, while bovine chymotrypsin (B1334515) readily cleaves substrates with P1 Leucine, its activity drops dramatically with P1 Aspartate, especially at neutral pH. nih.gov
Cysteine Proteases: Many papain-like cysteine proteases show a strong preference for hydrophobic residues at the P2 position and are less stringent about the P1 residue. nih.govpnas.org Therefore, the P2-Proline in this compound might be a key determinant of its interaction with cysteine proteases. Some cathepsins have unique specificities, such as cathepsin K's preference for P2-Proline, which could make it a candidate for cleavage. nih.gov
Aspartic Proteases: These enzymes, such as pepsin and BACE1, often recognize extended sequences and typically have a preference for hydrophobic residues at both the P1 and P1' positions. oup.com The rigid structure and unusual stereochemistry of this compound would provide a stringent test for the conformational flexibility of their active site flaps.
| Protease Class | General P1 Specificity | Predicted Interaction with this compound | Key Determinants |
|---|---|---|---|
| Serine (Chymotrypsin-like) | Large hydrophobic (Phe, Tyr, Leu) nih.gov | Potential cleavage | Hydrophobic S1 pocket fit vs. intolerance for DL-stereochemistry. ashpublications.org |
| Serine (Trypsin-like) | Basic (Arg, Lys) plos.org | No or very low cleavage | Mismatched charge in the S1 pocket. |
| Cysteine (Papain-like) | Often broad, with strong P2 preference nih.gov | Possible cleavage, highly enzyme-dependent | Tolerance for P2-Proline and the DL-configuration. |
| Aspartic (Pepsin-like) | Hydrophobic oup.com | Low or no cleavage expected | Active site may not accommodate the rigid DL-peptide backbone. |
Impact of DL-Amino Acid Configuration on Substrate Specificity and Enzyme Recognition
The chirality of amino acids is a fundamental aspect of protein structure and enzyme recognition. jpt.com The vast majority of proteases in higher organisms are stereospecific for substrates composed of L-amino acids, which reflects the exclusive use of L-amino acids in ribosomal protein synthesis. acs.org The incorporation of D-amino acids into a peptide substrate, as in this compound, represents a powerful strategy to probe the limits of an enzyme's stereoselectivity.
Stereospecificity as a Recognition Element: The precise three-dimensional arrangement of a substrate's atoms is critical for its proper binding within the enzyme's active site. Introducing a D-amino acid alters the orientation of the side chain and the peptide backbone, which can disrupt the critical contacts required for catalysis. nih.gov Studies using diastereomeric peptides on casein kinase II showed that placing a D-amino acid near the phosphorylation site dramatically decreased or abolished enzyme activity. nih.gov
D-Amino Acids as Inhibitory Elements: For most proteases, a peptide containing D-amino acids will act as a poor substrate or even an inhibitor. The "wrong" stereochemistry prevents the enzyme from achieving the correct transition state geometry for catalysis.
Probing for Unique Enzymes: The primary utility of a substrate like this compound is in the search for enzymes with non-canonical specificity. Certain microorganisms produce enzymes that can process D-amino acids or peptides containing them. tandfonline.commdpi.com For example, D-amino acid transaminases and D-carbamoylases have active sites specifically evolved to bind D-isomers. mdpi.comnih.gov A d-stereospecific amidohydrolase from Streptomyces has been shown to preferentially use D-aminoacyl derivatives as acyl donors and L-amino acids as acceptors, enabling the one-pot synthesis of DL-configuration dipeptides. asm.org Cleavage of this compound would strongly indicate the presence of such a specialized enzyme.
| Enzyme Type | Typical Stereospecificity | Interaction with D-Amino Acid Substrates | Rationale |
|---|---|---|---|
| Most Mammalian Proteases | Highly specific for L-amino acids jpt.comacs.org | No or very poor cleavage; potential inhibition. | Active site is evolutionarily optimized for L-peptide backbones and side-chain orientations. nih.gov |
| Certain Bacterial Enzymes (e.g., D-amino acid oxidases, some peptidases) | Specific for D-amino acids or tolerant of them tandfonline.comcreative-enzymes.com | Potential for efficient cleavage. | Active sites are structured to recognize and bind D-isomers, often for roles in cell wall metabolism or signaling. asm.orgacs.org |
| Proteases with some D-amino acid tolerance (e.g., Thrombin) | Primarily L-specific, but tolerant at certain subsites ashpublications.org | Cleavage is possible but highly dependent on the position of the D-amino acid. | Specific subsites (e.g., S3) may be more accommodating to altered stereochemistry than others (e.g., S1). ashpublications.org |
Advanced Applications and Methodological Innovations in Biochemical Research
Development of Enzyme Assays for In Vitro Biochemical Pathway Characterization
Chromogenic substrates are fundamental to the development of enzyme assays. A compound like Suc-Phe-Pro-Phe-pNA is used to monitor the kinetics of proteases such as cathepsin G and chymotrypsin (B1334515). cymitquimica.comhongtide.com An assay using such a substrate would typically involve incubating the enzyme with the substrate and measuring the rate of p-nitroaniline release by monitoring the absorbance at or near 410 nm. sigmaaldrich.com This allows researchers to determine key kinetic parameters like the Michaelis-Menten constant (K_m) and the catalytic rate (k_cat). By characterizing the activity of specific proteases, scientists can elucidate their roles within complex biochemical pathways, such as inflammation or apoptosis. The use of DL-amino acids would be intended to probe the stereospecificity of the enzyme's active site.
Role in the Discovery and Characterization of Putative Proteases from Various Biological Sources
The discovery of new proteases often relies on screening biological extracts against a panel of substrates. A substrate with a specific peptide sequence can identify and help characterize novel enzymes with corresponding specificity. For instance, Suc-Phe-Pro-Phe-pNA is known to be a substrate for cathepsin G and rat mast cell proteases, aiding in their identification and characterization. hongtide.com Similarly, related substrates like Suc-Ala-Ala-Pro-Phe-pNA are used to detect and measure the activity of chymotrypsin-like enzymes from diverse sources, including mosquitos and fungi. caymanchem.com A novel substrate like Suc-DL-Phe-DL-Pro-DL-Phe-pNA could theoretically be used to discover proteases with unusual stereospecificity, enzymes that might not cleave the more common L-amino acid peptides.
Integration with Label-Free Detection Systems for Proteolytic Activity Measurement (e.g., Mass Spectrometry-based methods)
While chromogenic assays are powerful, they are not universally applicable. Label-free methods, such as mass spectrometry (MS), offer an alternative for detecting proteolytic activity. In an MS-based assay, one would monitor the reaction mixture for the appearance of the cleaved peptide fragment and the disappearance of the full-length substrate over time. This approach does not rely on a chromogenic reporter and can provide more detailed information about cleavage products. Although no specific examples of using this compound with MS were found, this integration is methodologically feasible and is a common strategy in modern proteomics to study enzyme-substrate interactions.
Utilization in Combinatorial Library Screening for Substrate Optimization
Combinatorial chemistry is a powerful tool for discovering optimal substrates or potent inhibitors for a target enzyme. Libraries of peptides with varying amino acid sequences are synthesized and screened. The inclusion of non-canonical amino acids, such as D-isomers, vastly expands the chemical space that can be explored. mdpi.com A peptide like this compound could serve as a lead compound or a member of such a library to probe an enzyme's active site. By systematically altering the sequence and stereochemistry, researchers can map the enzyme's specificity and develop highly selective substrates or inhibitors. mdpi.com This approach is crucial for designing specific probes for diagnostics or as starting points for drug discovery.
Theoretical and Computational Approaches in Substrate Design and Protease Interaction
Molecular Dynamics Simulations of Suc-DL-Phe-DL-Pro-DL-Phe-pNA-Enzyme Complexes
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of the interaction between this compound and a target protease at an atomic level. arxiv.org While specific MD studies focusing exclusively on this substrate are not widely documented, the principles derived from simulations of similar peptide-enzyme systems are directly applicable. For instance, MD simulations have been used to characterize the structural and dynamical features of Peptide Nucleic Acids (PNA) bound to DNA/RNA, revealing how backbone modifications influence complex stability and conformation. nih.gov
An MD simulation of a this compound-protease complex, such as with chymotrypsin (B1334515), would typically involve the following steps:
System Setup: Building a model of the enzyme-substrate complex, often based on crystallographic data of a related complex, and solvating it in a water box with appropriate ions to mimic physiological conditions.
Simulation: Solving Newton's equations of motion for every atom in the system over a defined period, generating a trajectory of atomic positions and velocities. arxiv.org
Analysis: Analyzing the trajectory to understand key biophysical properties.
Key insights that could be gained from such simulations include:
Binding Pose Stability: Assessing the stability of the substrate within the enzyme's active site and identifying the key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Conformational Dynamics: Observing the flexibility of the substrate and the enzyme upon binding. This can reveal how the enzyme might adopt an induced-fit conformation and how the substrate orients itself for optimal cleavage.
Solvent Accessibility: Calculating the solvent accessible surface area (SASA) can predict which parts of the substrate and enzyme are exposed to the solvent, influencing interaction and reactivity. arxiv.org
The table below illustrates the type of data that can be extracted from MD simulations to characterize the interactions within the binding pocket of a protease like chymotrypsin.
Table 1: Hypothetical MD Simulation Analysis of this compound in Chymotrypsin's Active Site
| Substrate Residue | Enzyme Sub-pocket | Key Interacting Enzyme Residues (Hypothetical) | Primary Interaction Type | Average Distance (Å) |
|---|---|---|---|---|
| Succinyl (Suc) | - | His57 | Hydrogen Bond | 2.9 |
| DL-Phenylalanine (P3) | S3 | Trp215 | Hydrophobic (π-stacking) | 4.5 |
| DL-Proline (P2) | S2 | Pro217 | Van der Waals | 3.8 |
| DL-Phenylalanine (P1) | S1 (Specificity Pocket) | Ser189, Gly216, Cys191 | Hydrophobic | 4.1 |
| p-Nitroanilide (pNA) | S1' | Ser195 (Catalytic Triad) | Covalent (transient) | 2.1 |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Due to the computational cost of QC methods, they are often applied to a smaller, core region of the system (e.g., the substrate's scissile bond and the enzyme's catalytic triad) using a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM).
A QM/MM study of the cleavage of this compound by a serine protease like chymotrypsin would aim to:
Map the Reaction Pathway: Identify the structures of the reactants, transition states, intermediates (like the tetrahedral intermediate), and products along the reaction coordinate.
Calculate Activation Energies: Determine the energy barriers (Gibbs activation energy) for each step of the catalytic mechanism, providing a quantitative measure of the reaction rate. researchgate.net
Elucidate the Role of Catalytic Residues: Detail the precise role of the catalytic triad (B1167595) (e.g., Ser195, His57, Asp102 in chymotrypsin) in proton transfer, nucleophilic attack, and stabilization of transition states.
These calculations can clarify the mechanistic details of how the p-nitroanilide group is released, which is the basis for the chromogenic assay.
In Silico Prediction of Substrate Cleavage Sites and Specificity
Computational tools have been developed to predict protease-specific cleavage sites within a given peptide or protein sequence. researchgate.net These tools leverage large datasets of experimentally verified cleavage events to build predictive models. mdpi.com For a substrate like this compound, these methods can be used to confirm the expected cleavage site and predict its susceptibility to various proteases.
The prediction algorithms typically consider:
Amino Acid Sequence Motifs: Proteases recognize short amino acid sequences surrounding the scissile bond (from P4 to P4' positions). researchgate.net Chymotrypsin, for example, shows a strong preference for large hydrophobic residues like Phenylalanine, Tyrosine, or Tryptophan at the P1 position. nih.govfrontiersin.org
Physicochemical Properties: Models may incorporate properties of natural and unnatural amino acids to predict cleavage. researchgate.net
Structural Information: Factors such as solvent accessibility and the secondary structure of the sequence around the potential cleavage site can influence the efficiency of proteolysis. researchgate.net
Several web servers and software packages, such as NetCorona and 3CLP (originally for viral proteases but based on general principles), can be used for such predictions. mdpi.com A hypothetical prediction for this compound would likely confirm the Pro-Phe bond as the primary cleavage site for chymotrypsin with a high confidence score.
Table 2: Hypothetical In Silico Cleavage Site Prediction for this compound
| Protease | Predicted Scissile Bond | Sequence Motif (P2-P1' ) | Prediction Score (Arbitrary Units) | Reference Method Principle |
|---|---|---|---|---|
| Chymotrypsin | Phe-pNA | Pro-Phe↓pNA | 0.95 | Sequence-based motif analysis mdpi.comnih.gov |
| Trypsin | Phe-pNA | Pro-Phe↓pNA | 0.10 | Low score due to lack of basic residue (Lys/Arg) at P1 |
| Elastase | Phe-pNA | Pro-Phe↓pNA | 0.25 | Low score due to large P1 residue (prefers small, neutral residues) |
Rational Design of Modified this compound Analogs for Enhanced Properties
Computational approaches are instrumental in the rational design of substrate analogs with improved characteristics, such as higher sensitivity, enhanced specificity, or resistance to degradation by non-target proteases. nih.govresearchgate.net By modifying the structure of this compound, it is possible to fine-tune its interaction with a specific enzyme.
Strategies for rational design include:
Amino Acid Substitution: Molecular docking and free energy calculations can be used to predict how substituting amino acids at the P1, P2, or P3 positions would affect binding affinity (Km) and turnover rate (kcat). For example, replacing the P2 Proline with a different residue could alter the substrate's conformation and improve its fit in the enzyme's active site. nih.gov
Incorporation of Non-Canonical Amino Acids: Introducing unnatural amino acids can confer unique properties. researchgate.netmdpi.com For instance, using an amino acid with a different stereochemistry (e.g., a D-amino acid) can make a peptide bond resistant to cleavage by most proteases. researchgate.net Given that the parent compound already contains a mix of DL-amino acids, exploring other non-canonical structures is a logical extension.
Backbone Modification: Altering the peptide backbone itself, for example through cyclization, can constrain the substrate's conformation, potentially leading to a more favorable binding pose and increased affinity. researchgate.net
The goal is often to optimize the catalytic efficiency (kcat/Km) of the substrate for a particular enzyme, making the assay more sensitive and specific.
Table 3: Hypothetical Examples of Rationally Designed Analogs of this compound
| Analog Name (Hypothetical) | Modification | Design Rationale | Predicted Effect on Kinetics | Relevant Design Principle |
|---|---|---|---|---|
| Suc-DL-Phe-DL-(Thiazole-4-carbonyl)-DL-Phe-pNA | Replace Proline with a thiazole-based mimic | Introduce a more rigid, conformationally constrained P2 residue. | Decrease KM (higher affinity) | Conformational locking vt.edu |
| Suc-DL-Phe-DL-Pro-DL-(p-benzoyl-Phe)-pNA | Replace P1 Phe with p-benzoyl-L-phenylalanine | Introduce a photo-crosslinking group for covalent capture studies. | Allows for irreversible binding upon UV irradiation | Incorporation of functional non-canonical amino acids researchgate.net |
| Suc-DL-Phe-D-Pro-DL-Phe-pNA | Change stereochemistry of Proline from DL to D | Increase resistance to cleavage by non-target proteases. | Significantly reduced kcat for many proteases | Stereochemical modification researchgate.net |
| Suc-DL-Ala-DL-Pro-DL-Phe-pNA | Replace P3 Phe with Alanine | Reduce hydrophobicity to potentially increase solubility or alter S3 subsite interaction. | Altered KM and/or kcat | Amino acid substitution nih.gov |
Future Directions and Emerging Research Avenues
Design of Next-Generation Chromogenic Substrates with Tuned Specificity and Sensitivity
A significant challenge in protease research is achieving substrate specificity, particularly when targeting a single enzyme within a complex mixture of proteases with similar catalytic mechanisms. nih.gov The peptide sequence of a substrate is a primary determinant of its specificity for a target enzyme. tandfonline.com Future research is focused on moving beyond traditional peptide sequences to create highly selective and sensitive tools.
One major strategy involves the use of combinatorial library methods to rapidly screen vast numbers of potential substrate sequences. acs.org Techniques such as Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) and phage display allow for the generation and testing of immense pools of peptides to identify optimal sequences for a given protease. nih.govpnas.org Phage display, for instance, can generate libraries with up to 1010 individual peptides. nih.gov A key limitation of traditional library approaches is that they typically only utilize natural amino acids. nih.gov A promising evolution of this technique is the incorporation of unnatural amino acids, which significantly expands the chemical space that can be explored in the enzyme's active site, helping to mitigate issues of overlapping specificity. nih.gov
Another critical avenue is the development of novel chromogenic and fluorogenic reporter groups to replace p-nitroaniline (pNA). While widely used, pNA has modest molar absorbance, and its detection can be hampered by interference from colored or autofluorescent components in biological samples. google.com Researchers are designing substrates with alternative reporters, such as resorufin, which is highly colored and fluorescent, to enhance detection sensitivity in complex media like plasma or whole blood. google.com The modification of the chromophore itself, for example by coupling peptide sequences to derivatives of 5-amino-2-nitro benzoic acid (ANBA), has been shown to decrease hydrolysis rates by off-target enzymes, thereby increasing the substrate's specificity for the target protease, such as thrombin. nih.gov
| Reporter Group | Type | Key Advantages | Limitations | Citations |
| p-nitroaniline (pNA) | Chromogenic | Well-established, simple spectrophotometric detection. | Modest molar absorbance, potential for interference in biological samples. | tandfonline.comgoogle.com |
| Resorufin | Fluorogenic/ Chromogenic | Highly colored and fluorescent, red-emissive, high sensitivity. | May require more complex detection instrumentation (fluorometer). | google.com |
| 5-amino-2-nitro benzoic acid (ANBA) derivatives | Chromogenic | Can be modified to significantly decrease hydrolysis by off-target enzymes, increasing specificity. | Synthesis can be more complex than for pNA peptides. | nih.gov |
| 7-amino-4-methylcoumarin (B1665955) (AMC) | Fluorogenic | Widely used, provides increased fluorescence upon cleavage. | Optical properties can limit sensitivity in body fluids due to autofluorescence. | google.com |
Exploration of Novel Enzyme Targets Amenable to Suc-DL-Phe-DL-Pro-DL-Phe-pNA or its Analogs
Identifying the substrates for a newly discovered protease is essential for understanding its biological function and for designing specific inhibitors and probes. nih.gov The development of methods to rapidly identify substrates for novel proteases is a key area of research. acs.org Combinatorial assay technologies, which have been validated with enzymes like Escherichia coli leader peptidase and human napsin A, allow for the rapid discovery of fluorogenic substrates from cell extracts expressing a recombinant enzyme. acs.org This approach greatly accelerates the development of high-throughput screening assays. acs.org
Beyond screening known compound libraries, advanced methods are being developed to map the substrate specificity of proteases on a larger scale. nih.gov Coupling substrate phage display with next-generation sequencing (SPD-NGS) allows for profiling protease specificity at a depth thousands of times greater than traditional methods. pnas.org This provides high-confidence consensus sequences and can identify potential cleavage sites across the entire human proteome. pnas.org
Furthermore, the integration of computational methods and machine learning is emerging as a powerful tool. acs.org Predictive models can be trained on existing enzyme-substrate interaction data to evaluate potential new substrates or to identify novel enzyme targets for existing substrate scaffolds. acs.orgnih.gov These in silico approaches can streamline the discovery process by prioritizing candidates for experimental validation, saving considerable time and resources compared to purely experimental screening. nih.govacs.org This allows researchers to transfer knowledge of peptide substrate specificity to the small-molecule space, aiding in the discovery of inhibitors even when no small-molecule ligands are known. acs.org
Integration with Microfluidic and Miniaturized Assay Systems
A major trend in diagnostics and high-throughput screening is the miniaturization of assays into microfluidic and lab-on-a-chip formats. mdpi.comresearchgate.net These systems offer numerous advantages, including reduced sample and reagent consumption, lower costs, and faster analysis times. mdpi.comoup.com Chromogenic and fluorogenic substrates are ideally suited for integration into these platforms. researchgate.net
Microfluidic paper-based analytical devices (μPADs) are an especially promising platform for point-of-care testing. researchgate.net These devices use patterned paper to create channels and reaction zones where enzymatic assays can occur. researchgate.netnih.gov The reaction between an enzyme and a chromogenic substrate produces a colored product that can be quantified, often using a simple smartphone camera, making it a low-cost and portable option for applications ranging from medical diagnostics to environmental monitoring. researchgate.netnih.govnih.gov For example, μPADs have been developed for quantifying direct thrombin inhibitors in whole blood using an ecarin chromogenic assay (ECA), where the cleavage of a peptide-pNA substrate is measured. nih.gov
| Microfluidic Platform | Assay Type | Analyte/Enzyme | Key Advantages | Citations |
| Vertical Flow μPAD | Enzyme-linked assay | DNA from Staphylococcus epidermidis | High sensitivity, low limit of detection (<10 genome copies/μL), smartphone readout. | nih.gov |
| μPAD | Ecarin Chromogenic Assay (ECA) | Direct Thrombin Inhibitors (DTIs) | Point-of-care testing from whole blood, low cost, portable. | nih.gov |
| μPAD | Colorimetric Assay | Glucose, various analytes via Horseradish Peroxidase (HRP) | Systematic comparison of substrates, enables selection for specific applications. | researchgate.net |
| Digital Microfluidics | Fluorometric Functional Assays | Antithrombin III, Protein C, Factor VIII | Automation, small sample volumes (5-50 μL), near-patient testing. | oup.com |
Addressing Challenges and Opportunities in the Field of Synthetic Protease Substrates
Despite significant progress, the field of synthetic protease substrates faces several persistent challenges. A primary hurdle is achieving high specificity, as many proteases exhibit overlapping substrate preferences, leading to cross-reactivity. nih.gov This is a critical issue for diagnostic applications and for accurately studying the function of a single protease in a complex biological system. nih.gov Another challenge is bridging the gap between in vitro activity and in vivo application; a substrate that performs well in a test tube may not be effective or stable in a cellular or organismal context. rsc.org
However, these challenges create opportunities for innovation. The development of modular, synthetic sensor platforms represents a significant leap forward. pnas.orgnih.gov In this approach, a protease of choice is linked to a competitive autoinhibitor via a linker containing a cleavage site. pnas.org This creates an "off-switch" that can be turned "on" by a target protease, a design principle that is modular and can be adapted to create a wide range of sensors and signal amplifiers. pnas.org This strategy allows for the creation of artificial signaling cascades with a high degree of orthogonality, which is crucial for predictable behavior in a cellular environment. pnas.org
The future of the field will likely involve a multidisciplinary approach, combining synthetic chemistry, protein engineering, and computational biology. nih.gov There is a growing demand for "smart" probes that can not only detect protease activity but also provide spatial and temporal information in living systems, for example, by combining protease detection with pH sensing for tumor imaging. rsc.org The ultimate goal is to move beyond simple activity reporters to create sophisticated tools that can be used for highly specific disease diagnosis, monitoring therapeutic efficacy, and elucidating complex biological pathways. rsc.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
